3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
Description
3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a quinoline derivative featuring a 4-methylbenzenesulfonyl group at the 3-position and a pyrrolidin-1-yl substituent at the 4-position of the quinoline core. The sulfonyl group enhances metabolic stability and binding affinity, while the pyrrolidine moiety may influence solubility and conformational flexibility .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-15-8-10-16(11-9-15)25(23,24)19-14-21-18-7-3-2-6-17(18)20(19)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHBVAIRBCCLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Sulfonylation: The quinoline core is sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: The sulfonylated quinoline is then subjected to nucleophilic substitution with pyrrolidine. This step often requires a polar aprotic solvent like dimethylformamide (DMF) and may be catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl and pyrrolidinyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For example:
- Inhibition of Tumor Growth : Compounds similar to 3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline have demonstrated the ability to inhibit proliferation in various cancer cell lines by inducing apoptosis and modulating signaling pathways such as PI3K/Akt and MAPK .
- Case Study : A derivative was shown to effectively reduce tumor size in xenograft models, suggesting potential for further development as an anticancer agent .
Antimicrobial Properties
Quinoline derivatives have also been explored for their antimicrobial activities:
- Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Case Study : A related compound demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents .
CNS Activity
The compound's structure suggests possible interactions with central nervous system (CNS) targets:
- Potential Effects : Modulation of neurotransmitter systems could lead to applications in treating neurological disorders.
- Research Findings : Studies indicate that similar compounds can influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function .
Summary of Biological Activities
Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of Quinoline | Aniline derivatives, glycerol, sulfuric acid | Quinoline core |
| Sulfonylation | 4-Methylbenzenesulfonyl chloride, base | Sulfonamide derivative |
| Pyrrolidinyl Substitution | Pyrrolidine, suitable leaving group | Final compound |
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and pyrrolidinyl groups can enhance binding affinity and selectivity towards these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural Features and Substituent Variations
Key structural variations among analogs include:
- Position and type of substituents on the quinoline core.
- Nature of sulfonyl groups (e.g., phenyl vs. substituted phenyl).
- Secondary heterocycles (e.g., pyrrolidine, piperidine).
Table 1: Structural Comparison of Selected Quinoline Derivatives
Physicochemical and Pharmacokinetic Implications
- Solubility: Pyrrolidine and piperidine groups enhance aqueous solubility compared to unsubstituted quinolines .
- Metabolic Stability : Sulfonyl groups reduce oxidative metabolism, as seen in benzenesulfonyl analogs .
Biological Activity
3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with a sulfonamide group and a pyrrolidine moiety, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 342.43 g/mol. Its unique structure allows for various interactions with biological targets, enhancing its therapeutic potential.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The sulfonyl group can interact with amino acid residues in enzymes, potentially inhibiting their activity.
- DNA Intercalation : The quinoline core may intercalate into DNA, disrupting replication and transcription processes.
- Antioxidant Activity : The compound has shown potential as an antioxidant, protecting cellular components from oxidative damage.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
- Leukemia
- Melanoma
- Non-small cell lung cancer
- Colon cancer
In these studies, the compound induced apoptosis and inhibited cell proliferation, showcasing an IC50 value comparable to established chemotherapeutic agents like cisplatin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. It has shown activity against several bacterial strains, indicating potential as a therapeutic agent in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
Summary of Research Findings
- Anticancer Effects : The compound has been shown to effectively induce apoptosis in multiple cancer cell lines, with mechanisms involving DNA intercalation and enzyme inhibition.
- Antimicrobial Activity : Demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : Exhibits protective effects against oxidative damage, highlighting its potential in preventing cellular aging and related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
